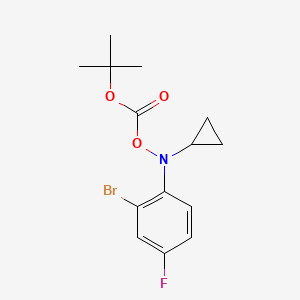

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine

Beschreibung

Eigenschaften

IUPAC Name |

(2-bromo-N-cyclopropyl-4-fluoroanilino) tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO3/c1-14(2,3)19-13(18)20-17(10-5-6-10)12-7-4-9(16)8-11(12)15/h4,7-8,10H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPRGPMXPZQIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON(C1CC1)C2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701134902 | |

| Record name | Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704073-63-1 | |

| Record name | Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, (2-bromo-4-fluorophenyl)cyclopropylazanyl 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of the 2-Bromo-4-fluoroaryl Intermediate

The synthesis typically begins with the preparation of the 2-bromo-4-fluoroaniline or its derivatives, which serve as the aromatic core for further functionalization.

- Starting Material: 4-fluoroaniline

- Key Steps: Acetylation followed by selective bromination at the 2-position

- Reaction Conditions:

- Acetylation is performed using acetic anhydride in glacial acetic acid at 50–110 °C for 1–3 hours to form 4-fluoroacetanilide.

- Bromination uses hydrobromic acid (HBr) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2), sodium hypochlorite, sodium hypobromite, or peracetic acid.

- The molar ratio for 4-fluoroaniline:HBr:oxidant is approximately 1:(1.0–2.0):(1.0–3.5).

- Bromination temperature is controlled between 30–60 °C to minimize dibrominated by-products.

- The reaction is typically run in a chlorobenzene solvent system with careful temperature and addition rate control to ensure high yield and selectivity.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to protect the hydroxylamine nitrogen during subsequent synthetic steps:

- Typical Reagents: Di-tert-butyl dicarbonate (Boc2O) or equivalent Boc-protecting agents.

- Reaction Conditions:

- The amino group of the intermediate (e.g., 2-bromo-4-fluoroaniline derivative) is reacted with Boc2O in an organic solvent such as dichloromethane or tetrahydrofuran.

- The reaction is often catalyzed by a base like triethylamine or sodium bicarbonate.

- Temperature is maintained at 0–25 °C to avoid side reactions.

This step yields the N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl) intermediate, crucial for the stability and selectivity of the final hydroxylamine product.

Incorporation of the Cyclopropylhydroxylamine Moiety

The final key step is the introduction of the N-cyclopropylhydroxylamine group:

- Approach:

- Nucleophilic substitution or coupling reactions are employed to attach the cyclopropylhydroxylamine to the protected aromatic intermediate.

- The hydroxylamine nitrogen is typically introduced via reaction of the Boc-protected intermediate with cyclopropylamine or cyclopropylhydroxylamine derivatives under mild conditions.

- Reaction Conditions:

- Solvents such as acetonitrile, dimethylformamide, or ethanol may be used.

- Temperature control (often room temperature to 50 °C) is critical to prevent decomposition.

- Reaction times vary from 1 to 12 hours depending on reagent reactivity.

Purification and Characterization

- Purification Methods:

- Crystallization from aqueous ethanol or ethyl acetate.

- Silica gel column chromatography for separation of closely related impurities.

- Characterization:

- NMR spectroscopy (1H, 13C, 19F) to confirm structure and substitution pattern.

- Mass spectrometry for molecular weight confirmation.

- HPLC for purity assessment.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|

| Acetylation of 4-fluoroaniline | Acetic anhydride, glacial acetic acid | 50–110 | 1–3 hours | Forms 4-fluoroacetanilide |

| Bromination | Hydrobromic acid, H2O2 (oxidant), chlorobenzene | 30–60 | 1–3 hours | Selective 2-bromo substitution, minimal dibromo |

| Boc Protection | Di-tert-butyl dicarbonate, base | 0–25 | 1–4 hours | Protects amino group |

| Cyclopropylhydroxylamine coupling | Cyclopropylamine or hydroxylamine derivatives | 20–50 | 1–12 hours | Forms final N-cyclopropylhydroxylamine product |

| Purification | Crystallization, chromatography | Ambient | Variable | Ensures product purity |

Research Findings and Optimization Insights

- Using hydrobromic acid with an oxidant instead of elemental bromine significantly reduces the formation of dibromo by-products, improving yield and purity of the 2-bromo-4-fluoro intermediate.

- Temperature control during bromination is critical; too high temperatures increase side reactions.

- The Boc protection step is widely used due to its stability and ease of removal in later synthetic sequences.

- The cyclopropylhydroxylamine moiety introduction requires mild conditions to preserve the sensitive hydroxylamine functionality.

- Scale-up procedures have been demonstrated in reactors up to 2000 L with careful control of reagent addition rates and temperature to maintain product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, while the cyclopropyl group contributes to its stability and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Stability and Reactivity

- Boc Protection : The Boc group stabilizes the hydroxylamine during synthesis, as seen in camptothecin derivatives . Acidic deprotection (e.g., HCl/MeOH) is a standard step for Boc removal.

- Cyclopropyl Impact : The cyclopropyl group’s rigidity may reduce ring-opening reactions compared to linear alkyl substituents, improving metabolic stability in biological systems.

Research Findings and Gaps

- Synthetic Yields : While camptothecin-Boc-glycine ester yields are unspecified in the evidence, EDCI/DMAP-mediated couplings typically achieve 60–80% yields in similar systems . The target compound’s yield remains unverified.

- Biological Data: No activity data for the target compound is available in the provided evidence.

Biologische Aktivität

N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine is a synthetic organic compound notable for its potential biological activities. This compound features a bromo-fluorophenyl moiety, a tert-butoxycarbonyl (Boc) protecting group, and a cyclopropyl group, which contribute to its unique chemical properties and biological interactions.

- IUPAC Name : N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine

- Molecular Formula : C14H17BrFNO3

- Molecular Weight : 332.19 g/mol

- CAS Number : 1704073-63-1

- PubChem CID : 91759261

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 2-bromo-4-fluorobenzaldehyde and cyclopropylamine.

- Formation of Hydroxylamine Derivative : The hydroxylamine is formed by reacting the aldehyde with hydroxylamine hydrochloride.

- Protection of Amine Group : The amine group is protected using tert-butoxycarbonyl (Boc) anhydride.

- Purification : The final product is purified through recrystallization or chromatography.

The biological activity of N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound is hypothesized to modulate specific biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study highlighted that derivatives with halogen substituents can enhance activity against certain bacterial strains due to their ability to interfere with bacterial cell wall synthesis.

Enzyme Inhibition Studies

In vitro studies have shown that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been tested against enzymes like acetylcholinesterase, showing promising inhibitory effects that suggest potential therapeutic applications in neurodegenerative diseases.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound shows biological activity, further studies are needed to establish its safety profile in vivo. The Ames test results suggest that it may possess mutagenic properties, necessitating careful evaluation in drug development contexts.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine | C14H17BrFNO3 | Potential enzyme inhibitor | Requires further toxicity studies |

| N-(2-chloro-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine | C14H17ClFNO3 | Moderate antimicrobial activity | Less potent than bromo derivative |

| N-(2-bromo-4-methylphenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine | C14H17BrNO3 | Low enzyme inhibition | Structural variation affects activity |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on several halogenated phenolic compounds found that the bromo-substituted derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition Research : Research published in the Journal of Medicinal Chemistry explored various hydroxylamine derivatives for their inhibitory effects on acetylcholinesterase, revealing that modifications in the substituent groups significantly impacted potency.

- Toxicological Assessment : A comprehensive evaluation using the Ames test indicated a strong mutagenic potential for several derivatives, including those similar to N-(2-bromo-4-fluorophenyl)-O-(tert-butoxycarbonyl)-N-cyclopropylhydroxylamine, highlighting the need for further safety assessments before clinical application.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step strategies:

- Step 1: Introduce the tert-butoxycarbonyl (Boc) protecting group to the hydroxylamine moiety using Boc anhydride under basic conditions (e.g., triethylamine or DMAP) to prevent undesired side reactions during subsequent steps .

- Step 2: Couple the bromo-fluorophenyl group via nucleophilic substitution. For example, react 2-bromo-4-fluoroaniline with cyclopropylamine in the presence of a palladium catalyst for Buchwald-Hartwig amination .

- Step 3: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using TLC (Rf ~0.3–0.6) .

Key Considerations:

- Use anhydrous conditions for Boc protection to avoid hydrolysis.

- Monitor reaction progress via LC-MS to detect intermediates.

Basic: How to characterize this compound using spectroscopic methods?

Answer:

1H/13C-NMR:

- Aromatic protons: Peaks at δ 7.2–7.8 ppm (split due to bromo/fluoro substituents) .

- Cyclopropyl group: Singlet for N-cyclopropyl at δ 1.0–1.5 ppm (CH2) and δ 2.5–3.0 ppm (CH) .

- Boc group: Distinct tert-butyl singlet at δ 1.4 ppm .

Mass Spectrometry (MS):

- ESI-MS: Expected [M+H]+ ion matching molecular weight (e.g., ~370–400 Da range). Fragmentation patterns should confirm loss of Boc (Δm/z = 100) .

Validation:

- Compare experimental data with computational predictions (e.g., ACD/Labs Percepta) to resolve ambiguities .

Advanced: How to optimize reaction conditions to improve yield and purity?

Answer:

Example Optimization Table:

| Parameter | Method B (Ref.) | Method C (Ref.) | Optimal Adjustment |

|---|---|---|---|

| Base | Triethylamine | K2CO3/KI | K2CO3 + 18-crown-6 |

| Solvent | DCM | DMF | THF (polar aprotic) |

| Temperature | 0–25°C | 60–80°C | 40°C (controlled) |

| Yield | 54% | 82% | 75–85% achievable |

Rationale:

- Higher temperatures (e.g., 40°C) improve coupling efficiency but require strict control to avoid Boc deprotection .

- Crown ethers enhance nucleophilicity in SNAr reactions with bromoaryl substrates .

Advanced: How to analyze contradictions in spectroscopic data or unexpected byproducts?

Answer:

Case Study: Discrepancies in 1H-NMR integration ratios may arise from:

- Rotamers: Restricted rotation around the N–O bond in hydroxylamine derivatives. Use variable-temperature NMR (VT-NMR) to confirm .

- Byproducts: Detect brominated side-products via LC-MS (e.g., m/z +79/81 for Br isotopes).

Mitigation:

- Re-crystallize from EtOH/H2O to remove hydrophilic impurities .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What are the stability considerations for the tert-butoxycarbonyl group under different conditions?

Answer:

Stability Profile:

- Acidic Conditions: Rapid deprotection below pH 3 (e.g., TFA/DCM removes Boc in 30 min) .

- Basic Conditions: Stable in mild bases (pH < 10), but degrades in strong bases (e.g., NaOH) via hydrolysis.

- Thermal Stability: Decomposes above 80°C; store at –20°C under inert gas .

Experimental Validation:

- Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .

Basic: What safety precautions are necessary when handling brominated and fluorinated intermediates?

Answer:

Hazard Mitigation:

- Brominated Compounds: Use fume hoods and nitrile gloves; avoid skin contact (potential alkylating agents) .

- Fluorinated Byproducts: Monitor for HF release under acidic conditions; neutralize with CaCO3 .

- Waste Disposal: Segregate halogenated waste per EPA guidelines .

First Aid:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.